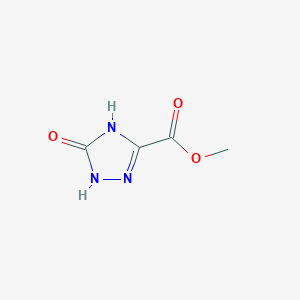

methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a ketone group and a methyl ester moiety. This scaffold is structurally versatile, enabling modifications at the triazole nitrogen atoms or the ester group, which influence physicochemical and biological properties.

Properties

IUPAC Name |

methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKBXZPKSLZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis typically involves cyclization reactions of suitable precursors such as 5-amino-1,2,4-triazole-3-carboxylic acid derivatives or nitrilimines with methanol for esterification. The key step is the formation of the 1,2,4-triazole ring with the keto and ester functionalities properly installed.

Esterification Route from 5-Amino-1,2,4-triazole-3-carboxylic Acid

One common approach is the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic or catalytic conditions to yield the methyl ester. This method is straightforward and scalable, widely used in both laboratory and industrial settings.

Improved Industrial Processes Using One-Pot or Two-Stage Reactions

Recent patents describe advanced processes for related methyl 1,2,4-triazole derivatives that can be adapted or provide insight into the preparation of this compound. For example, a two-stage process involving:

- Initial reaction of sulfonyl chloride derivatives with sodium cyanate and an N-substituted imidazole base in acetonitrile at 50 °C for 4 hours.

- Subsequent addition of a triazolone intermediate and heating at 70 °C for 8 hours.

- Final treatment with sodium bicarbonate and water to precipitate the product, followed by filtration and washing.

This process yields high purity products (~99%) with good yield (~75%) and is amenable to scale-up.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride + NaOCN + N-methylimidazole | Acetonitrile solvent | 50 | 4 hours | - | - | Formation of intermediate cyanate complex |

| Addition of triazolone intermediate | Continued heating in acetonitrile | 70 | 8 hours | - | - | Cyclization to triazole ring |

| Neutralization with NaHCO3 + water | Stirring at room temperature | 20 | 3 hours | - | - | Precipitation of product |

| Filtration and washing | Washing with 10% HCl, water, drying at 50 °C | - | - | 75.6 | >99 | Final isolation of methyl triazole ester |

This protocol exemplifies a robust and reproducible method suitable for industrial production, emphasizing mild reaction temperatures and straightforward purification steps.

Alternative Synthetic Routes and Catalytic Methods

While direct preparation of this compound is less commonly detailed in literature, related triazole scaffolds have been synthesized using eco-friendly catalysts and green solvents such as 2-methyltetrahydrofuran under microwave or reflux conditions. These methods focus on sustainable chemistry principles, improving yields and reducing toxic reagents.

A representative example includes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole cores, followed by functional group transformations to install the keto and ester groups. Although these methods are more common for 1,2,3-triazoles, the principles can inspire analogous routes for 1,2,4-triazole derivatives.

Reaction Mechanisms and Chemical Transformations

- Cyclization: Formation of the 1,2,4-triazole ring occurs via nucleophilic attack and ring closure involving hydrazine or amino-triazole precursors.

- Esterification: Methanol reacts with carboxylic acid groups under acidic or catalytic conditions to form methyl esters.

- Oxidation/Reduction: The keto group at position 5 can be introduced or stabilized through controlled oxidation steps.

- Substitution: The triazole ring allows substitution reactions at nitrogen or carbon atoms to diversify derivatives.

These transformations are typically carried out under controlled temperature and solvent conditions to maximize yield and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The two-stage process involving sulfonyl chlorides and imidazole bases is particularly notable for its reproducibility and high purity output, making it suitable for pharmaceutical intermediate production.

- Green chemistry approaches are gaining traction, offering routes that reduce environmental impact and improve safety, though yields can vary and may require further optimization.

- Esterification remains a fundamental step, with methanol commonly used both as reagent and solvent, often requiring acid catalysis or activation for efficient conversion.

- Industrial production may employ continuous flow techniques to enhance reaction control, throughput, and cost-effectiveness, although specific protocols for this compound are less documented.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate exhibits a broad spectrum of antimicrobial activities. Research indicates that compounds with similar structures can demonstrate efficacy against bacteria, fungi, and viruses. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal properties due to their ability to inhibit key enzymes involved in microbial metabolism .

Antioxidant Properties

This compound has been studied for its antioxidant effects. It is known to modulate oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase. These interactions help in reducing reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage .

Anti-inflammatory Effects

In preclinical studies, this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases .

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models:

- At low doses, it enhances antioxidant defenses.

- Higher doses may lead to different metabolic responses and potential side effects .

Industrial Applications

The compound's stability and bioavailability suggest potential uses in pharmaceuticals as a therapeutic agent. Its ability to modulate biochemical pathways makes it suitable for developing drugs targeting oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives were tested against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 µg/mL .

Case Study 2: Antioxidant Activity

A recent study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include ethyl esters, benzyl-substituted derivatives, and halogenated variants. For example:

Physicochemical Properties

*Estimated based on analogous ethyl derivatives.

- Molecular Weight : Methyl esters are lighter than ethyl analogs by ~54 g/mol due to the smaller ester group.

- Melting Points : Ethyl derivatives exhibit higher melting points (e.g., 196–198°C for compound 36 ) compared to methyl esters, likely due to stronger van der Waals interactions in larger molecules.

- pKa : The methyl ester’s pKa is extrapolated to be slightly lower (~5.0) than the ethyl analog (5.21) due to reduced steric hindrance around the acidic proton .

Solubility and Stability

- Thermal Stability : Ethyl derivatives (e.g., compound 36, ) with bulky substituents (e.g., tert-butyl groups) exhibit higher thermal stability (mp 196–198°C) due to rigid molecular packing.

Biological Activity

Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS No. 57281-13-7) is a compound belonging to the triazole family, which has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₄H₅N₃O₃

- Molecular Weight : 143.1 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization methods. Detailed protocols can vary but generally utilize nitrilimines and amination reactions to form the desired triazole structure .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. This compound has shown significant activity in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. The compound's effectiveness was evaluated through various assays:

| Compound | IC50 (µM) | COX Inhibition | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Methyl Triazole | < 7.0 | Yes | High |

| Celecoxib | N/A | Yes | N/A |

| Indomethacin | N/A | Yes | N/A |

In these studies, this compound exhibited comparable or superior anti-inflammatory effects compared to established drugs like Celecoxib and Indomethacin .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to exhibit significant radical scavenging activity in DPPH assays. The introduction of specific substituents on the triazole ring was linked to enhanced antioxidant properties:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Methyl Triazole | 78.6% |

| Ascorbic Acid (control) | 82.0% |

This suggests that modifications to the molecular structure can optimize its antioxidant capabilities .

Study on COX Inhibition

A study focused on the synthesis of various methyl 5-(halomethyl)-1-aryl derivatives demonstrated that certain modifications led to potent COX-2 inhibition with selectivity ratios significantly higher than traditional anti-inflammatory drugs. For instance, one derivative showed an IC50 of 17.9 nM against COX-2 with a selectivity ratio of 1080 .

In Vivo Studies

In vivo testing of selected derivatives indicated promising results in reducing inflammation and protecting gastric mucosa compared to standard treatments. These findings support the potential therapeutic applications of methyl 5-oxo derivatives in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.